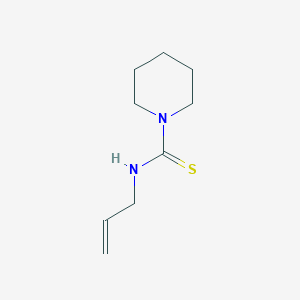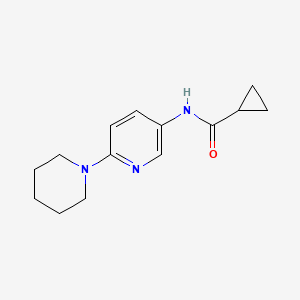![molecular formula C18H19NO3 B7457363 [1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MFP or MP-10 and is a member of the phenylpiperidine class of compounds. MFP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of MFP is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MFP has also been shown to interact with several receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects:
MFP has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant properties. The compound has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its ability to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MFP in lab experiments is its ability to modulate several neurotransmitters and interact with multiple receptors in the brain, making it a versatile tool for studying various neurological conditions. However, the synthesis of MFP is a complex process that requires specialized equipment and expertise, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on MFP, including investigating its potential use in treating various neurological conditions, such as depression, anxiety, and addiction. Further studies are also needed to fully understand the mechanism of action of MFP and its interactions with various receptors in the brain. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing MFP, which could increase its availability and reduce its cost.
Synthesemethoden
The synthesis of MFP involves several steps, including the reaction of 4-piperidone hydrochloride with 2-methylfuran-3-carboxylic acid to form the intermediate 1-(2-methylfuran-3-carbonyl)piperidin-4-ol. This intermediate is then converted to the final product, [1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone, through a series of chemical reactions. The synthesis of MFP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MFP has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant properties. MFP has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-16(9-12-22-13)18(21)19-10-7-15(8-11-19)17(20)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVTDMPJDXNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)



![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)


